
Y2-Antagonist-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Y2-Antagonist-2 is a novel, selective, soluble non-peptidic NPY Y2 receptor antagonist with enhanced CNS exposure.
Wissenschaftliche Forschungsanwendungen
Appetite Control and Obesity Management
Y2 receptor agonists like PYY3–36 and their interactions with other peptides such as oxyntomodulin play a crucial role in regulating appetite. Studies have found that the coadministration of PYY3–36 and oxyntomodulin significantly reduces energy intake, suggesting that a combination of Y2 receptor agonists and GLP-1 receptor agonists may serve as a promising strategy for obesity treatment (Field et al., 2010).
Cancer Therapy and Tumor Progression
The blockade of the NPY Y2 receptor has been associated with the suppression of tumor growth in obese mice. This effect is believed to be due to the impact of Y2 receptor antagonists on tumor angiogenesis, providing a potential new target for cancer therapies, especially in the context of obesity-related cancers (Alasvand et al., 2015).
Cardiac Health
The effects of neuropeptide Y2 receptor blockade on ventricular arrhythmias were investigated in rats with acute myocardial infarction. The findings suggest that while Y2 receptor antagonists do not significantly reduce ventricular arrhythmias in this model, they may still hold potential as part of an anti-arrhythmic strategy in the context of myocardial infarction and heart failure (Omerovic et al., 2007).
Skeletal Health
The relationship between adrenergic receptors and bone metabolism has been explored, indicating that while genetic or pharmacological inhibition of the beta-2 adrenergic receptor (B2AR) can influence bone mass in rodents, similar interventions do not significantly affect bone turnover in humans. This finding highlights the complexity of skeletal health and the need for targeted approaches in managing bone-related diseases (Veldhuis-Vlug et al., 2015).
Stress and Behavioral Responses
In the context of post-traumatic stress disorder (PTSD), the neuropeptide Y (NPY)-ergic system has been associated with behavioral resilience. Manipulations of NPY levels, particularly through Y1-receptor antagonism, have shown behavioral effects, suggesting a role of NPY in stress response mechanisms and potential therapeutic avenues for stress-related disorders (Cohen et al., 2012).
Eigenschaften
CAS-Nummer |
1262495-12-4 |
|---|---|
Produktname |
Y2-Antagonist-2 |
Molekularformel |
C27H33ClF3N5O |
Molekulargewicht |
536.0402 |
IUPAC-Name |
N-[3-Chloro-4-[2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-8-yl]phenyl]-2-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C27H33ClF3N5O/c1-25(2,23-32-11-7-22(34-23)27(29,30)31)24(37)33-19-5-6-21(20(28)15-19)36-13-9-26(10-14-36)8-12-35(17-26)16-18-3-4-18/h5-7,11,15,18H,3-4,8-10,12-14,16-17H2,1-2H3,(H,33,37) |
InChI-Schlüssel |
PZAIVSQWZAHADG-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=CC(C(F)(F)F)=N1)(C)C(NC2=CC=C(N(CC3)CCC43CCN(CC5CC5)C4)C(Cl)=C2)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Y2-Antagonist-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



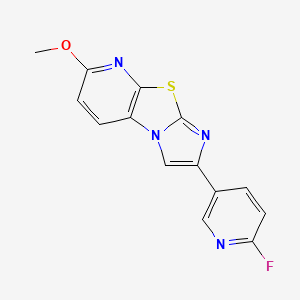


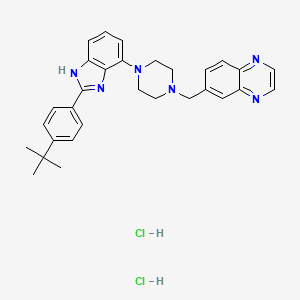
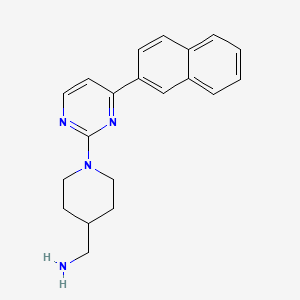
![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)

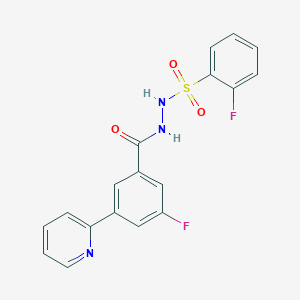
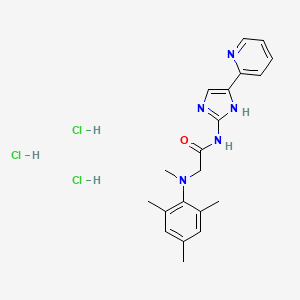
![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)